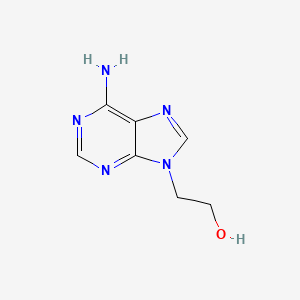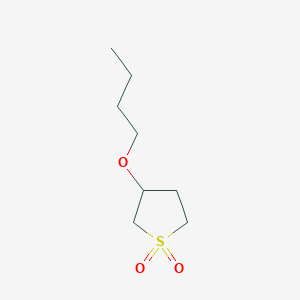
2-(6-Aminopurin-9-il)etanol
Descripción general
Descripción
2-(6-Aminopurin-9-yl)ethanol, also known as 2-Aminopurine, is a heterocyclic aromatic compound found in many plants and animals. It is an important derivative of purine, a nitrogenous base found in nucleic acids. 2-Aminopurine is used in a variety of fields, including medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Investigación antiviral
2-(6-Aminopurin-9-il)etanol: se utiliza en el desarrollo de agentes antivirales debido a su similitud estructural con la adenina, un componente del ADN y ARN. Sirve como un posible inhibidor de la replicación viral al interferir con la síntesis de ácidos nucleicos .
Investigación bioquímica
En bioquímica, este compuesto se utiliza para estudiar las vías bioquímicas que involucran las purinas. Puede actuar como sustrato o inhibidor de las enzimas que interactúan con los derivados de adenina, ayudando a dilucidar las funciones enzimáticas y el metabolismo de las purinas .
Biología molecular
Los biólogos moleculares utilizan This compound para investigar el papel de las purinas en la expresión y regulación génica. Se puede incorporar a los oligonucleótidos para experimentos en estudios de silenciamiento o regulación génica .
Farmacología
Los estudios farmacológicos involucran This compound para explorar su potencial terapéutico. Sus análogos pueden diseñarse para atacar enfermedades específicas, como el cáncer o la gota, donde el metabolismo de las purinas está alterado .
Química analítica
Este compuesto es un material de referencia en química analítica para calibrar instrumentos y validar métodos que miden compuestos de purina en diversas muestras, asegurando la precisión y confiabilidad de los resultados analíticos .
Síntesis química
This compound: es un bloque de construcción en la síntesis química. Se utiliza para sintetizar moléculas más complejas, incluidos productos farmacéuticos y otros compuestos biológicamente activos, a través de varias reacciones químicas .
Ciencia ambiental
Los científicos ambientales pueden estudiar el impacto de los derivados de purina como This compound en los ecosistemas. Se puede utilizar para rastrear el destino ambiental de los compuestos nitrogenados y sus efectos en los sistemas biológicos .
Investigación agrícola
En agricultura, la investigación sobre This compound podría conducir al desarrollo de reguladores del crecimiento o pesticidas. Comprender su papel en la fisiología vegetal podría mejorar el rendimiento de los cultivos y la resistencia a las enfermedades .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, 2-(6-Aminopurin-9-yl)ethanol can bind to nucleic acids, affecting their stability and function .
Cellular Effects
In cellular systems, 2-(6-Aminopurin-9-yl)ethanol has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, 2-(6-Aminopurin-9-yl)ethanol can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(6-Aminopurin-9-yl)ethanol involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of 2-(6-Aminopurin-9-yl)ethanol with proteins and nucleic acids are crucial for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Aminopurin-9-yl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Aminopurin-9-yl)ethanol remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 2-(6-Aminopurin-9-yl)ethanol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, 2-(6-Aminopurin-9-yl)ethanol can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
2-(6-Aminopurin-9-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of 2-(6-Aminopurin-9-yl)ethanol is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 2-(6-Aminopurin-9-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of 2-(6-Aminopurin-9-yl)ethanol are important for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(6-Aminopurin-9-yl)ethanol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 2-(6-Aminopurin-9-yl)ethanol within cells influences its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287530 | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
707-99-3 | |
| Record name | 9-(2-Hydroxyethyl)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














